

¹H and ¹³C NMR chemical shifts of alpha-hydroxy ketones

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Compound of Interest

Compound Name: *2-Hydroxy-3-pentanone*

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Application Notes and Protocols

Topic: Characterization of α -Hydroxy Ketones using ¹H and ¹³C NMR Spectroscopy

Introduction

α -Hydroxy ketones, also known as acyloins, are a pivotal class of organic compounds characterized by a hydroxyl group positioned on the carbon atom alpha to a carbonyl group. This unique structural motif is a cornerstone in numerous natural products, pharmaceutical intermediates, and is a key player in synthetic organic chemistry, particularly in reactions like the benzoin condensation. The precise and unambiguous structural elucidation of these molecules is paramount for quality control, reaction monitoring, and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus within an α -hydroxy ketone is distinct, giving rise to a characteristic NMR spectrum that serves as a molecular fingerprint. This application note provides a detailed guide to understanding the ¹H and ¹³C NMR chemical shifts of α -hydroxy ketones, outlines a robust protocol for data acquisition, and offers insights into spectral interpretation for researchers, scientists, and drug development professionals.

¹H NMR Spectroscopy of α -Hydroxy Ketones: A Detailed Analysis

The ^1H NMR spectrum of an α -hydroxy ketone is distinguished by several key signals whose chemical shifts are highly sensitive to the molecule's structure and environment.

The α -Proton ($\text{R}-\text{CH}(\text{OH})-\text{C=O}$)

The proton attached to the α -carbon is flanked by two electron-withdrawing groups: the carbonyl (C=O) and the hydroxyl ($-\text{OH}$). This electronic environment deshields the α -proton, causing its signal to appear significantly downfield compared to a simple alcohol or alkane.[\[1\]](#) [\[2\]](#)

- Typical Chemical Shift: The α -proton typically resonates in the range of δ 4.5 - 6.1 ppm. The exact position is influenced by the nature of the substituents (R groups) and solvent. For example, in benzoin, a classic α -hydroxy ketone, the α -proton signal appears around δ 6.1 ppm in DMSO-d_6 .[\[3\]](#)

The Hydroxyl Proton ($-\text{OH}$)

The hydroxyl proton is the most variable and diagnostically significant signal in the ^1H NMR spectrum of an α -hydroxy ketone. Its chemical shift is profoundly influenced by hydrogen bonding, concentration, and the choice of solvent.[\[4\]](#)[\[5\]](#)

- Intramolecular Hydrogen Bonding: A key feature of many α -hydroxy ketones is the ability to form a stable five- or six-membered ring via an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction strongly deshields the hydroxyl proton, shifting its resonance significantly downfield.[\[6\]](#)[\[7\]](#) In compounds like 2'-hydroxyacetophenone, this effect is so pronounced that the hydroxyl proton can appear as far downfield as δ 12.25 ppm.[\[8\]](#) This downfield shift is a strong indicator of a conformationally restricted system with a persistent intramolecular hydrogen bond.
- Intermolecular Hydrogen Bonding: In the absence of strong intramolecular bonding, or at higher concentrations, intermolecular hydrogen bonds (between two or more molecules) become prevalent. This also leads to deshielding, but the resulting chemical shift is concentration-dependent.
- Solvent Effects: The choice of NMR solvent has a dramatic effect.

- Aprotic, Non-polar Solvents (e.g., CDCl_3): In these solvents, intramolecular hydrogen bonding is favored, but the observed chemical shift can still be broad and variable (typically δ 3.5 - 6.0 ppm) if intermolecular exchange occurs.
- Aprotic, Polar Solvents (e.g., DMSO-d_6): DMSO is a strong hydrogen bond acceptor. It disrupts intermolecular hydrogen bonds of the analyte and forms a strong hydrogen bond with the hydroxyl proton. This slows down the chemical exchange rate, resulting in a sharper, more defined -OH signal at a downfield position.[9][10] For benzoin in DMSO-d_6 , the hydroxyl proton signal is observed around δ 6.1 ppm, often coupled to the α -proton.[3]

^{13}C NMR Spectroscopy of α -Hydroxy Ketones

^{13}C NMR provides direct information about the carbon skeleton of the molecule. The key signals for an α -hydroxy ketone are the carbonyl carbon and the α -carbon.

The Carbonyl Carbon (C=O)

The carbonyl carbon in α -hydroxy ketones is highly deshielded and appears far downfield in the ^{13}C NMR spectrum.

- Typical Chemical Shift: The resonance for the carbonyl carbon is typically found in the range of δ 195 - 210 ppm.[11][12] This is slightly upfield compared to a simple dialkyl ketone (which can be >205 ppm) due to the electron-donating effect of the adjacent hydroxyl group. For 2'-hydroxyacetophenone, this peak is observed at δ 204.6 ppm.[8]

The α -Carbon (-CH-OH)

The α -carbon, being directly attached to an electronegative oxygen atom, is also deshielded.

- Typical Chemical Shift: This carbon typically resonates in the range of δ 70 - 85 ppm.[13][14] Its precise location is sensitive to the electronic nature of the surrounding substituents.

Summary of Characteristic Chemical Shifts

The following table provides a summary of typical chemical shift ranges for the key nuclei in α -hydroxy ketones. These values are guides and can be influenced by the specific molecular structure and experimental conditions.[2][11][12][15]

Nucleus	Functional Group	Typical ¹ H Chemical Shift (δ, ppm)	Typical ¹³ C Chemical Shift (δ, ppm)	Influencing Factors
α-Proton	R-CH(OH)-C=O	4.5 - 6.1	-	Electronegativity of C=O and -OH groups
Hydroxyl Proton	R-CH(OH)-C=O	3.0 - 13.0 (highly variable)	-	Hydrogen bonding, solvent, concentration
Carbonyl Carbon	R-CH(OH)-C=O	-	195 - 210	Conjugation, substituent effects
α-Carbon	R-CH(OH)-C=O	-	70 - 85	Electronegativity of the -OH group
Aromatic Protons	Ar-H	6.5 - 8.5	-	Substituent electronic effects
Aromatic Carbons	Ar-C	-	110 - 150	Substituent electronic effects

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol ensures the preparation of a high-quality sample for reproducible NMR acquisition.

- Weigh Sample: Accurately weigh 5-10 mg of the purified α-hydroxy ketone sample directly into a clean, dry NMR tube.
- Select Deuterated Solvent:
 - For general screening and non-polar compounds, use Chloroform-d (CDCl₃).

- To clearly observe and assign the hydroxyl proton signal, use Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is highly recommended for its ability to minimize proton exchange and reveal coupling to the -OH proton.
- Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
- Add Internal Standard: Add a small amount (1-2 μ L) of a 1% Tetramethylsilane (TMS) solution in the deuterated solvent. TMS serves as the internal reference, with its signal defined as δ 0.00 ppm. For aqueous samples, DSS or TSP can be used.[\[16\]](#)[\[17\]](#)
- Dissolve Sample: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
- Filter (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

Protocol 2: Acquiring ¹H and ¹³C NMR Spectra

These are general acquisition parameters for a modern NMR spectrometer (e.g., 400 MHz).

A. ¹H NMR Acquisition:

- Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS or solvent residual peak.
- Set the following acquisition parameters:
 - Pulse Program: Standard 1D proton (e.g., 'zg30').
 - Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
 - Number of Scans (NS): 8 to 16 scans.

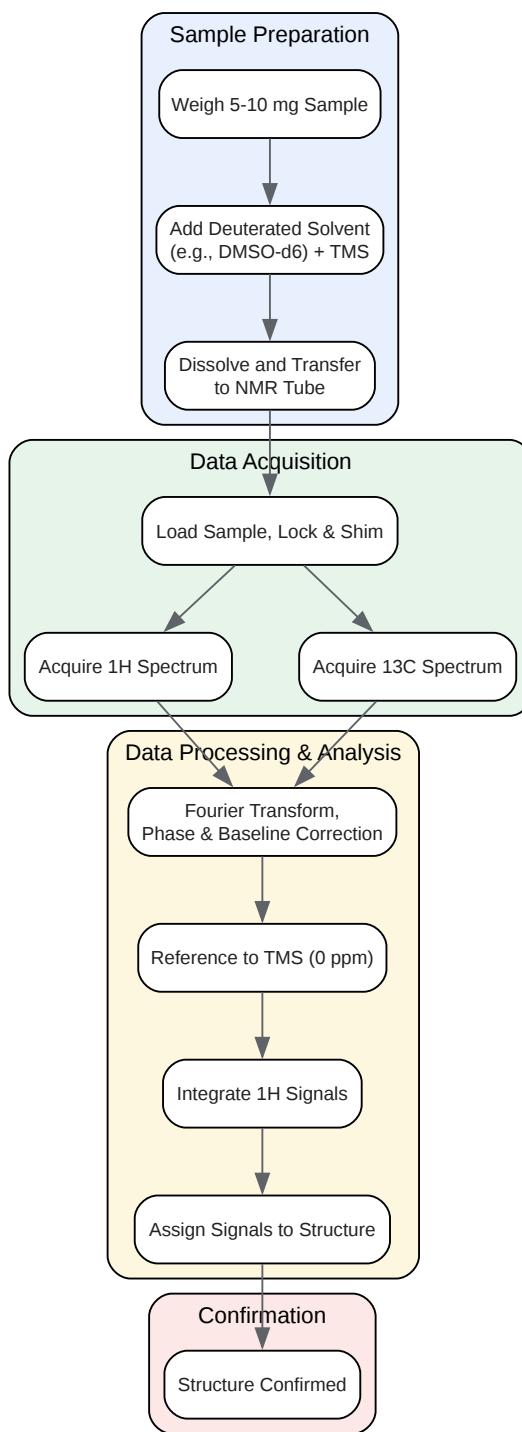
- Relaxation Delay (D1): 2-5 seconds.
- Acquisition Time (AQ): 2-4 seconds.
- Acquire the spectrum.
- Process the data: Apply Fourier transformation, phase correction, and baseline correction.
- Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
- Integrate all signals.

B. $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition (Proton-Decoupled):

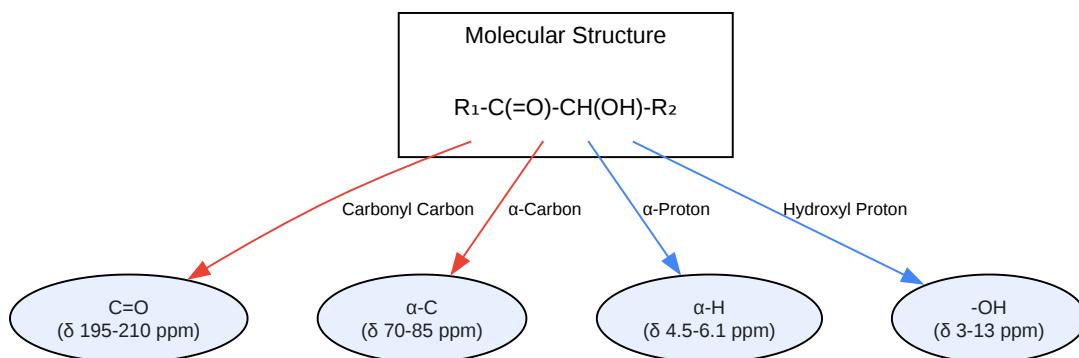
- Use the same locked and shimmed sample.
- Select a standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').
- Set the following acquisition parameters:
 - Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
 - Number of Scans (NS): 128 to 1024 scans (or more, depending on sample concentration).
 - Relaxation Delay (D1): 2 seconds.
 - Acquisition Time (AQ): ~1-2 seconds.
- Acquire and process the spectrum similarly to the ^1H experiment.
- Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or by referencing the solvent's characteristic carbon signal (e.g., CDCl_3 at δ 77.16 ppm, DMSO-d_6 at δ 39.52 ppm).

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the experimental workflow and the fundamental relationship between the structure of an α -hydroxy ketone and its NMR signals.

Experimental Workflow for NMR Analysis of α -Hydroxy Ketones[Click to download full resolution via product page](#)

Caption: Workflow for α -Hydroxy Ketone Analysis by NMR.

Structure-Spectra Correlation for α -Hydroxy Ketones[Click to download full resolution via product page](#)

Caption: Key NMR Signal Correlations in α -Hydroxy Ketones.

Conclusion

^1H and ^{13}C NMR spectroscopy are indispensable tools for the structural characterization of α -hydroxy ketones. The chemical shifts of the α -proton, the carbonyl carbon, and the α -carbon provide a reliable basis for identifying the core structure. Furthermore, the chemical shift of the hydroxyl proton serves as a highly sensitive probe for conformational analysis, particularly for detecting the presence and strength of intramolecular hydrogen bonds. By following the detailed protocols outlined in this application note, researchers can confidently acquire high-quality NMR data and interpret it to unambiguously determine the structure of these important chemical entities.

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